7-Ethyl-1H-indazole-5-carboxaldehyde
Overview
Description
7-Ethyl-1H-indazole-5-carboxaldehyde is a chemical compound belonging to the indazole family Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethyl-1H-indazole-5-carboxaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-ethylphenylhydrazine with formylating agents. The reaction conditions often include the use of solvents like ethanol or toluene and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
7-Ethyl-1H-indazole-5-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Formation of alcohols using reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions at the indazole ring, often using halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide in the presence of light or heat.
Major Products
Oxidation: 7-Ethyl-1H-indazole-5-carboxylic acid.
Reduction: 7-Ethyl-1H-indazole-5-methanol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
7-Ethyl-1H-indazole-5-carboxaldehyde has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial properties.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Material Science: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-Ethyl-1H-indazole-5-carboxaldehyde involves its interaction with various molecular targets. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: Another indole derivative with similar synthetic applications.
1H-Indazole-3-carbaldehyde: Shares structural similarities and is used in similar research fields.
Uniqueness
7-Ethyl-1H-indazole-5-carboxaldehyde is unique due to the presence of the ethyl group at the 7-position, which can influence its reactivity and the properties of its derivatives. This structural feature can lead to different biological activities and synthetic applications compared to other indazole derivatives .
Properties
CAS No. |
635712-50-4 |
---|---|
Molecular Formula |
C10H10N2O |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
7-ethyl-1H-indazole-5-carbaldehyde |
InChI |
InChI=1S/C10H10N2O/c1-2-8-3-7(6-13)4-9-5-11-12-10(8)9/h3-6H,2H2,1H3,(H,11,12) |
InChI Key |
UYMUWQCTLCQKPW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC2=C1NN=C2)C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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